2-Amino-4-bromo-6-fluorobenzonitrile
Overview
Description
“2-Amino-4-bromo-6-fluorobenzonitrile” is a chemical compound that is part of the aminobenzonitrile family . It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a bromine and a fluorine atom. It is used as a precursor for synthesising bicyclic heterocycles in medicinal chemistry research .
Molecular Structure Analysis
The molecular weight of “2-Amino-4-bromo-6-fluorobenzonitrile” is 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
.
Physical And Chemical Properties Analysis
“2-Amino-4-bromo-6-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of 3-Bromo-2-fluorobenzoic Acid : Utilizing 2-Amino-6-fluorobenzonitrile, researchers synthesized 3-Bromo-2-fluorobenzoic acid, demonstrating a process suitable for industrial-scale production due to its low cost and mild reaction conditions (Zhou, 2013).
- Halodeboronation Studies : In a study focusing on the synthesis of 2-bromo-3-fluorobenzonitrile, 2-cyano-6-fluorophenylboronic acid was transformed via NaOMe-catalyzed bromodeboronation, demonstrating the versatility of this transformation for a range of aryl boronic acids (Szumigala et al., 2004).
- Microwave-Assisted Synthesis : A study presented a microwave-assisted synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile, highlighting the utility of this approach for expanding compound libraries (Ang et al., 2013).
Pharmaceutical and Biological Applications
- Quinazoline Synthesis : Research demonstrated the conversion of various 2-fluorobenzonitriles into quinazoline derivatives, which are significant in pharmaceutical chemistry (Hynes et al., 1988; Hynes et al., 1991).
- Antibacterial Activity Study : A study synthesized a heterocyclic compound from chalcone and 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, evaluating its antibacterial activity and potential as a probe for determining critical micelle concentration (Khan, 2017).
Material Science and Environmental Applications
- Corrosion Inhibition : Research on 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to 2-Amino-4-bromo-6-fluorobenzonitrile, showed their potential as corrosion inhibitors for mild steel, demonstrating the applicability of these compounds in material science (Verma et al., 2015).
Analytical Chemistry
- Vibrational Analysis : A study conducted vibrational analysis of monohalogenated benzonitriles, which included fluorobenzonitriles, providing insights into their spectroscopic properties (Kumar & Rao, 1997).
Safety And Hazards
“2-Amino-4-bromo-6-fluorobenzonitrile” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-amino-4-bromo-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCEWVIFALFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-6-fluorobenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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